molecular formula C8H5BrN2O B13043010 5-Bromoquinazolin-2(1H)-one

5-Bromoquinazolin-2(1H)-one

Cat. No.: B13043010
M. Wt: 225.04 g/mol
InChI Key: ISLRXLJMBYIBOE-UHFFFAOYSA-N
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Description

5-Bromoquinazolin-2(1H)-one is a chemical compound belonging to the quinazoline family. This compound has garnered significant attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its molecular formula is C8H5BrN2O, and it is characterized by a bromine atom attached to the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-2(1H)-one typically involves the bromination of quinazolin-2(1H)-one. One common method includes the reaction of quinazolin-2(1H)-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

Quinazolin-2(1H)-one+Br2This compound\text{Quinazolin-2(1H)-one} + \text{Br}_2 \rightarrow \text{this compound} Quinazolin-2(1H)-one+Br2​→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted quinazolinones can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the compound with altered oxidation states.

Scientific Research Applications

5-Bromoquinazolin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromoquinazolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinazolin-2(1H)-one: The parent compound without the bromine substitution.

    6-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at a different position.

    2-Aminoquinazoline: Another derivative with an amino group instead of a bromine atom.

Uniqueness: 5-Bromoquinazolin-2(1H)-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other quinazoline derivatives may not be as effective.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-1H-quinazolin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12)

InChI Key

ISLRXLJMBYIBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC(=O)N2)C(=C1)Br

Origin of Product

United States

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